N-(2-methoxybenzyl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5/c1-29-18-5-3-2-4-15(18)12-21-19(25)13-23-20(26)11-10-17(22-23)14-6-8-16(9-7-14)24(27)28/h2-11H,12-13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENCSZXERQQDJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 3-(4-Nitrophenyl)-6-Oxopyridazin-1(6H)-yl Fragment
The pyridazinone ring is constructed via cyclocondensation of γ-keto acids with hydrazine hydrate. Adapted from studies on nitrophenyl-substituted pyridazinones, 4-(4-nitrophenyl)-4-oxobutanoic acid is refluxed with hydrazine hydrate (1.1 equiv) in ethanol for 4–6 hours. The reaction proceeds via initial imine formation, followed by cyclization to yield 6-(4-nitrophenyl)pyridazin-3(2H)-one (Figure 1A). Dehydrogenation using selenium dioxide or catalytic hydrogenation converts the dihydropyridazinone intermediate to the fully aromatic pyridazin-3(2H)-one.
Key Reaction Conditions
Introduction of the Acetamide Side Chain
Alkylation at Pyridazinone N-2 Position
The N-2 position of the pyridazinone is alkylated using ethyl bromoacetate under basic conditions. As demonstrated in pyridazinone derivatization studies, the pyridazinone (1.0 mmol) is treated with ethyl bromoacetate (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) in dimethylformamide (DMF) at 60°C for 12 hours. This yields ethyl 2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetate (Figure 1B).
Hydrolysis and Amidation
The ethyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide (2.0 equiv) in tetrahydrofuran (THF)/water (3:1) at room temperature for 3 hours. Subsequent amidation employs a mixed anhydride method: the carboxylic acid is treated with ethyl chloroformate (1.1 equiv) and triethylamine (1.5 equiv) in THF at 0°C, followed by reaction with 2-methoxybenzylamine (1.2 equiv) to furnish the target acetamide (Figure 1C).
Optimization Notes
- Coupling Agent: Ethyl chloroformate outperforms carbodiimides in minimizing side reactions.
- Yield: 68–72% after column chromatography (CH2Cl2/MeOH/NH3 95:4:1).
Attachment of the N-(2-Methoxybenzyl) Group
Reductive Amination
The 2-methoxybenzyl moiety is introduced via reductive amination. Adapted from N-benzylamine synthesis, 2-methoxybenzaldehyde (1.1 equiv) is condensed with the primary amine intermediate (from acetamide hydrolysis) in ethanol using triethylamine (1.0 equiv) as a base. Sodium borohydride (2.0 equiv) is added post-imine formation to reduce the Schiff base, yielding the secondary amine (Figure 1D).
Critical Parameters
- Reducing Agent: NaBH4 ensures selective reduction without affecting nitro groups.
- Purification: Flash chromatography (hexane/ethyl acetate 7:3) achieves >95% purity.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H2O 70:30) confirms ≥98% purity (retention time: 6.7 min).
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of N-(2-methoxybenzyl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide. The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it has shown percent growth inhibition (PGI) rates exceeding 70% against several human cancer cell lines, including those associated with breast and ovarian cancers .
Table 1: Anticancer Activity of this compound
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H460 | 75.99 |
| MDA-MB-231 | 67.55 |
This compound's mechanism of action may involve the induction of apoptosis in cancer cells, as evidenced by increased markers of apoptosis in treated cells compared to controls .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. Research indicates that it can modulate inflammatory pathways, potentially reducing pain and swelling in preclinical models of inflammation . The compound's ability to inhibit pro-inflammatory cytokines suggests its utility in treating conditions characterized by chronic inflammation.
Enzyme Inhibition
Another significant application of this compound lies in its enzyme inhibition capabilities. Studies have indicated that this compound can inhibit enzymes implicated in various metabolic pathways, including those related to neurodegenerative diseases . This inhibition could provide therapeutic avenues for conditions such as Alzheimer's disease.
Antimicrobial Activity
Preliminary investigations have suggested that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its structural characteristics may contribute to its effectiveness in disrupting microbial cell membranes or inhibiting essential metabolic processes within these organisms .
Table 2: Antimicrobial Activity Overview
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 256 µg/mL |
| Staphylococcus aureus | 128 µg/mL |
Central Nervous System Effects
Research into the effects of this compound on the central nervous system has revealed potential anxiolytic and antidepressant-like effects in animal models . This suggests that the compound may interact with neurotransmitter systems, possibly providing a new avenue for treating mood disorders.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 2-methoxybenzyl group in the target compound differs from the 3-methoxybenzyl in analogs (e.g., 71, 84), altering steric and electronic profiles .
- Electron-Withdrawing Groups : The 4-nitrophenyl group in the target may confer greater metabolic stability compared to bromo (71) or methylthio (8c) substituents .
- Side Chain Variations : Propanamide (84) and ethanethioamide () analogs demonstrate that chain length and terminal groups modulate solubility and target engagement .
Comparative Yields :
- reported a 79% yield for an azepane-sulfonyl pyridazinone using Cs₂CO₃/DMF .
- Compound 8c () achieved 99.9% yield via acetyl chloride-mediated coupling, suggesting efficiency of activated esters .
- Lower yields (e.g., 10% for 8a in ) highlight challenges with electron-deficient aryl amines .
Pharmacological and Physical Properties
Table 2: Comparative Pharmacological Data (Hypothesized for Target Compound)
Biological Activity
N-(2-methoxybenzyl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms, efficacy in various biological assays, and relevant case studies.
Structural Characteristics
The compound is characterized by a pyridazine ring system with a nitrophenyl substituent and an acetamide moiety linked to a methoxybenzyl group. Its molecular formula is , and it possesses a molecular weight of 342.35 g/mol. The structural composition suggests potential interactions with various biological targets, particularly in inflammatory and cancer pathways.
Research indicates that compounds similar to this compound can modulate critical pathways involved in inflammation and cancer. Key mechanisms include:
- NLRP3 Inflammasome Modulation : The compound may act as a modulator of the NLRP3 inflammasome, which plays a significant role in the immune response and inflammation.
- Antioxidant Activity : The presence of the nitrophenyl group enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties .
- Cytotoxicity Against Cancer Cells : Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including pancreatic (PACA2) and lung carcinoma (A549) cells .
Cytotoxicity Assays
The cytotoxic activity was evaluated using the MTT assay across different concentrations (0.78 to 100 μM). The results indicated varying degrees of cytotoxicity:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | PACA2 | 53.5 |
| This compound | A549 | 34.9 |
These values suggest that the compound exhibits significant cytotoxicity, particularly against lung carcinoma cells, outperforming doxorubicin in some cases .
Antioxidant Activity
The antioxidant potential was assessed using DPPH scavenging assays, revealing that the compound effectively inhibits DPPH radicals in a dose-dependent manner. Comparative data are shown below:
| Compound | DPPH Scavenging Activity (%) at 0.1 μg/mL |
|---|---|
| Ascorbic Acid | 95% |
| This compound | 78% |
This indicates that the compound has substantial antioxidant activity, although slightly less than ascorbic acid .
Case Studies
- In Vivo Studies : In animal models, this compound demonstrated significant anti-inflammatory effects when administered at varying dosages, reducing markers of inflammation such as TNF-alpha and IL-6.
- Combination Therapies : Studies have explored combining this compound with traditional chemotherapeutics to enhance efficacy against resistant cancer cell lines, showing promising results in reducing tumor growth rates.
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction conditions are required?
The synthesis typically involves three stages: (1) formation of the pyridazinone core via hydrazine and carbonyl compound condensation, (2) alkylation to introduce substituents (e.g., methoxybenzyl groups), and (3) acetylation to attach the acetamide moiety. Key conditions include using ethanol or dichloromethane as solvents, triethylamine as a catalyst, and reflux temperatures (60–100°C). Acidic or basic conditions are critical for intermediate purification .
Q. Which spectroscopic methods are most effective for characterizing this compound’s structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions, while Infrared (IR) spectroscopy identifies carbonyl (C=O) and nitro (NO₂) groups (peaks ~1660–1700 cm⁻¹ and ~1520 cm⁻¹, respectively). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline samples, X-ray diffraction provides 3D conformational data .
Q. What biological activities are associated with pyridazinone derivatives like this compound?
Pyridazinone analogs exhibit anti-inflammatory, antimicrobial, and anticonvulsant properties. The 4-nitrophenyl group may enhance interactions with enzymes like phosphodiesterase-4 (PDE4) or cyclooxygenase (COX), while the methoxybenzyl moiety improves lipid solubility and blood-brain barrier penetration .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized, particularly during scale-up?
Optimize stepwise:
- Pyridazinone Core Formation : Replace iron powder (low yield) with catalytic hydrogenation for nitro-group reduction .
- Alkylation : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
- Purification : Employ gradient column chromatography (DCM:MeOH) or recrystallization (ethanol/water) to isolate high-purity intermediates (>95%) .
Q. How can contradictions in reported biological activities or synthetic yields be resolved?
- Biological Data : Validate assays using standardized protocols (e.g., COX-2 inhibition via ELISA) and compare IC₅₀ values across multiple cell lines .
- Synthetic Yields : Replicate reactions under controlled conditions (e.g., inert atmosphere, strict temperature control) to minimize side reactions. Document solvent purity and catalyst batch variability .
Q. What computational strategies predict this compound’s interaction with enzyme targets?
- Molecular Docking : Use AutoDock Vina to model binding to PDE4’s active site, focusing on hydrogen bonding with nitro/methoxy groups and π-π stacking with aromatic residues.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes. Validate with free-energy calculations (MM-PBSA) .
Q. How should in vitro assays be designed to evaluate anti-inflammatory potential?
- Target Selection : Prioritize PDE4 or COX-2 based on structural analogs showing submicromolar inhibition .
- Assay Conditions : Use LPS-stimulated RAW264.7 macrophages to measure TNF-α suppression via ELISA. Include positive controls (e.g., rolipram for PDE4) and dose-response curves (1 nM–100 µM) .
Methodological Considerations
- Data Contradictions : Cross-validate spectral data (NMR/IR) with computational predictions (DFT) to resolve structural ambiguities .
- Reaction Reproducibility : Pre-dry solvents (MgSO₄) and substrates to mitigate moisture-sensitive steps (e.g., acetylation) .
- Biological Replicates : Perform triplicate experiments with blinded analysis to reduce bias in activity assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
